(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Description
(2Z)-2-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol (CAS: 866136-79-0) is a bicyclic tertiary alcohol with a pyridinyl-substituted methylidene group at position 2 of the 1-azabicyclo[2.2.2]octane scaffold. Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol . The (Z)-stereochemistry of the methylidene group is critical for its molecular conformation and interaction with biological targets .
Properties
IUPAC Name |
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10,13,16H,4-5,7-8H2/b12-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDRPGLZVOJIJQ-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=N3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the condensation of a pyridine derivative with a bicyclic amine. The reaction conditions may include the use of a base to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the hydroxyl group.
Reduction: Reduction reactions could target the imine linkage, converting it to an amine.
Substitution: Substitution reactions may occur at various positions on the pyridine ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs have exhibited notable antimicrobial properties. The following are key findings related to the antimicrobial efficacy of this compound:
- Mechanism of Action : The presence of the pyridine ring enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.
-
Efficacy Against Pathogens :
- Staphylococcus aureus : Studies have shown that derivatives of this compound can effectively inhibit the growth of this Gram-positive bacterium.
- Escherichia coli : Similar efficacy has been observed against this Gram-negative pathogen.
- Case Study : A study by Vosatka et al. (2018) demonstrated that derivatives containing a pyridine nucleus exhibited strong antibacterial effects comparable to traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on this structure.
Anticancer Potential
The anticancer applications of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol have been extensively researched:
-
Cell Line Studies :
- Evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer).
- IC50 values indicate significant cytotoxicity, with some derivatives showing IC50 values around 10.28 µg/mL against HEPG2 cells.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of apoptosis-related proteins.
- Structure-Activity Relationship (SAR) : Modifications in the molecular structure have been correlated with enhanced anticancer activity, suggesting that specific substitutions can lead to improved therapeutic efficacy.
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties:
-
Potential Mechanisms :
- It may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
- Neuroprotective properties could be beneficial in treating neurodegenerative diseases.
- Research Findings : Initial studies indicate that compounds with similar structural features can reduce neuronal cell death in models of neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Efficacy Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Strong inhibition |
| Escherichia coli | Comparable to traditional antibiotics | |
| Anticancer | MCF-7 | Significant cytotoxicity |
| HEPG2 | IC50 ~ 10.28 µg/mL | |
| Neuroprotective | Neuronal Cells | Reduced cell death observed |
Table 2: Structure-Activity Relationship Insights
| Structural Modification | Effect on Activity |
|---|---|
| Pyridine Substitution | Enhanced antimicrobial and anticancer activity |
| Hydroxyl Group Presence | Increased neuroprotective effects |
Mechanism of Action
The mechanism of action for (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol, highlighting substituent variations and their implications:
Structural and Electronic Differences
- Pyridinyl vs. Aryl Substituents : The pyridinyl group in the target compound introduces a nitrogen heterocycle, enabling hydrogen bonding and coordination with metal ions or biological receptors. In contrast, chlorophenyl (e.g., ) or trifluoromethylphenyl substituents prioritize hydrophobic interactions and electron-deficient aromatic systems.
- Hydroxyl (-OH) vs. Ketone analogs (e.g., ) exhibit greater electrophilicity, which may influence reactivity in nucleophilic environments .
Physicochemical Properties
| Property | Target Compound | 2-Chlorophenyl Analog | 2,5-Dimethoxyphenyl Analog |
|---|---|---|---|
| LogP (Predicted) | 1.2 | 2.8 | 1.5 |
| Water Solubility (mg/mL) | ~10 | <1 | ~50 |
| Melting Point (°C) | Not reported | 145–148 | Not reported |
The pyridinyl derivative’s lower LogP compared to chlorophenyl analogs suggests better aqueous solubility, critical for bioavailability. The 2,5-dimethoxyphenyl analog’s higher solubility aligns with its methoxy groups’ polarity .
Biological Activity
The compound (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a bicyclic structure with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.263 g/mol
- CAS Number : 410087-17-1
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.
Potential Mechanisms:
- Kinase Inhibition : The compound has shown potential as a selective inhibitor of certain kinases, which are critical in cancer cell proliferation and survival.
- Receptor Modulation : Its structural characteristics suggest it may modulate receptors related to neurotransmission and other physiological processes.
Pharmacological Studies
Recent studies have focused on the pharmacokinetics and bioavailability of similar compounds, providing insights into the expected behavior of this compound.
Case Study: Bioavailability Assessment
A pharmacokinetic study involving a related compound demonstrated the following:
- Administration Routes : Oral vs. intravenous.
- Bioavailability : The oral bioavailability was approximately 6.2% compared to 100% for intravenous administration, indicating significant first-pass metabolism effects that may also apply to this compound .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Toxicology and Safety Profile
Preliminary safety assessments indicate that while the compound exhibits promising biological activity, comprehensive toxicological evaluations are necessary to establish a safety profile for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol?
- Methodology : The compound can be synthesized via aldol condensation between 1-azabicyclo[2.2.2]octan-3-one and pyridine-2-carbaldehyde. Key steps include:
- Acid/base-catalyzed condensation to form the α,β-unsaturated ketone intermediate.
- Stereoselective control (Z-configuration) via reaction temperature modulation or catalytic systems.
- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient).
Q. How can the stereochemical configuration of the exocyclic double bond be confirmed?
- Methodology :
- X-ray crystallography : Resolve the Z-configuration via single-crystal diffraction. SHELX suite (e.g., SHELXL) is recommended for refinement .
- NOESY NMR : Detect spatial proximity between the pyridinyl proton and the azabicyclo system’s H-3 proton to confirm the Z-geometry .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Data :
| Property | Value | Conditions |
|---|---|---|
| Solubility in DMSO | ~30 mg/mL | 25°C, inert atmosphere |
| Stability in solution | ≤48 hours (recommend fresh use) | Avoid light, 4°C storage |
| Melting point | Not reported; estimate ~210°C | Differential Scanning Calorimetry (DSC) required |
- Note : Solubility in aqueous buffers is limited; use co-solvents (e.g., ethanol) for biological assays .
Advanced Research Questions
Q. How does structural modification of the pyridinyl or azabicyclo moieties affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Pyridinyl substitution : Electron-withdrawing groups (e.g., Cl at para position) enhance thermal radiosensitization by stabilizing the Michael adduct with cellular targets .
- Azabicyclo system : Rigidity of the bicyclic framework improves target binding (e.g., ENOX1 inhibition) compared to flexible analogs .
Q. What mechanisms underlie its role as a thermal radiosensitizer?
- Mechanistic Pathways :
- ENOX1 Inhibition : Suppresses NADH oxidase activity, disrupting redox balance and amplifying reactive oxygen species (ROS) during hyperthermia .
- Mitotic Catastrophe : Synergizes with ionizing radiation by destabilizing microtubule dynamics, leading to G2/M arrest (validate via flow cytometry) .
Q. How can computational modeling optimize its pharmacokinetic properties?
- Approach :
- QSAR Modeling : Corrogate logP (experimental: ~1.8) with membrane permeability using Molinspiration or SwissADME.
- Metabolic Stability : Predict cytochrome P450 interactions (e.g., CYP3A4) via Schrödinger’s ADMET Predictor .
Data Contradictions & Resolutions
- Toxicity Data Gaps : Limited acute toxicity profiles are reported. Resolve by conducting OECD 423 assays (oral administration in rodents) and Ames tests for mutagenicity .
- Conflicting Stability Reports : Some studies cite stability in DMSO, while others recommend fresh preparation. Standardize storage conditions (argon atmosphere, -80°C) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
